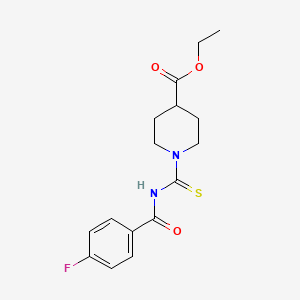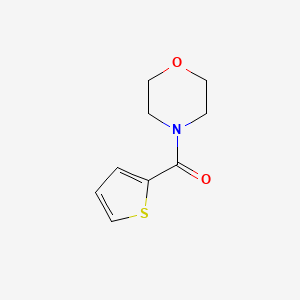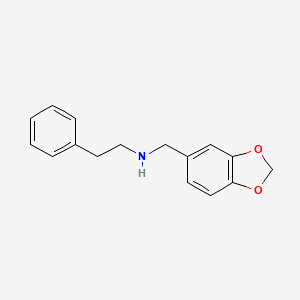![molecular formula C15H10O4 B10813853 (6-Oxobenzo[c]chromen-3-yl) acetate](/img/structure/B10813853.png)
(6-Oxobenzo[c]chromen-3-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Oxobenzo[c]chromen-3-yl) acetate is a chemical compound belonging to the class of benzochromenes. This compound is characterized by a chromene ring fused with a benzene ring and an acetate group attached to the third carbon of the chromene ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxobenzo[c]chromen-3-yl) acetate typically involves a multi-step process. One common method starts with the reaction of salicylaldehyde with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, leading to the formation of the chromene ring. The final step involves oxidative aromatization of the cyclohexadiene intermediate to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of visible light-mediated synthesis. This method employs transition-metal-free intramolecular direct C–H arylation using KOtBu in dimethyl sulfoxide (DMSO) at room temperature and blue light-emitting diodes (LEDs) as the light source . This approach is advantageous as it avoids the use of ligands, additives, high temperatures, and toxic solvents.
Análisis De Reacciones Químicas
Types of Reactions
(6-Oxobenzo[c]chromen-3-yl) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve solvents such as acetonitrile, DMSO, and methanol, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrochromenes, and substituted chromenes, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
(6-Oxobenzo[c]chromen-3-yl) acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (6-Oxobenzo[c]chromen-3-yl) acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting essential enzymes . The specific molecular targets and pathways involved in these actions are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methyl-6-oxobenzo[c]chromen-3-yl) acetate
- (8-Methoxy-6-oxobenzo[c]chromen-3-yl) acetate
- 2,3-Dimethoxybenzamides
- 3-Acetoxy-2-methylbenzamides
Uniqueness
(6-Oxobenzo[c]chromen-3-yl) acetate is unique due to its specific structural features, such as the position of the acetate group and the fusion of the chromene and benzene rings. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C15H10O4 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
(6-oxobenzo[c]chromen-3-yl) acetate |
InChI |
InChI=1S/C15H10O4/c1-9(16)18-10-6-7-12-11-4-2-3-5-13(11)15(17)19-14(12)8-10/h2-8H,1H3 |
Clave InChI |
RAHGAWYHOZHDAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone](/img/structure/B10813770.png)

![(9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) (E)-2-methylbut-2-enoate](/img/structure/B10813780.png)
![3-(2-{2-[(E)-1,3-Dimethylbutylidene]hydrazino}-1,3-thiazol-4-YL)-2H-chromen-2-one](/img/structure/B10813790.png)
![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B10813812.png)
![2,4-Dimethyl-benzo[b][1,8]naphthyridin-5-ylamine](/img/structure/B10813818.png)
![2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one](/img/structure/B10813827.png)
![4-[(2,5-Dioxo-4,4-diphenyl-1-imidazolidinyl)methyl]benzonitrile](/img/structure/B10813833.png)

![2-(Diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one](/img/structure/B10813836.png)


![3,5-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B10813860.png)

